molecular formula C15H11Cl2N3S2 B2984801 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 866041-98-7

5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No. B2984801
CAS RN: 866041-98-7
M. Wt: 368.29
InChI Key: KHPRXYATQXCMNH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it is used. The presence of the amine group and the sulfur atom in the thiadiazole ring could potentially make it reactive towards electrophiles .

Scientific Research Applications

Synthesis and Derivative Formation

5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine serves as a critical intermediate in the synthesis of various derivative compounds with potential applications in medicinal chemistry and materials science. The compound's structure allows for diverse functionalization, leading to the creation of compounds with varied biological and chemical properties.

  • A study outlined the synthesis of thiadiazole derivatives, demonstrating their antiviral activity against the tobacco mosaic virus, indicating the compound's utility in developing antiviral agents (Chen et al., 2010).
  • Another research highlighted the utility of thiadiazole sulfonamides in drug-like libraries, showing the compound's role in generating diverse pharmacological agents (Park et al., 2009).
  • The compound's versatility is further illustrated by its incorporation into heterocyclic azodyes, suggesting applications in dye chemistry and biological staining methods (Kumar et al., 2013).

Anticancer and Antimicrobial Applications

The structural motif of 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine is integral in synthesizing compounds with promising anticancer and antimicrobial properties.

  • A synthesis approach led to the discovery of a hybrid molecule combining thiadiazole with pyrazoline and dichloroacetic acid moieties, exhibiting significant anticancer activity, showcasing the compound's potential in cancer therapy (Yushyn et al., 2022).
  • Novel derivatives have been synthesized for evaluation as potential cytotoxic agents against various human cancer cell lines, further emphasizing the compound's role in anticancer research (Shi et al., 2013).
  • The compound's derivatives were also found to possess antimicrobial properties, underscoring its utility in developing new antimicrobial agents (Sah et al., 2014).

Catalysis and Material Science

The thiadiazole core of 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine demonstrates potential in catalysis and materials science, showing the compound's versatility beyond biological applications.

  • Research on copper(I)-olefin complexes bearing a thiadiazole core revealed new insights into ligand-forced dimerization, suggesting applications in organometallic chemistry and material science (Ardan et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S2/c16-12-7-6-10(8-13(12)17)9-21-15-20-19-14(22-15)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPRXYATQXCMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine

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